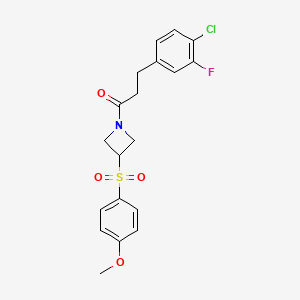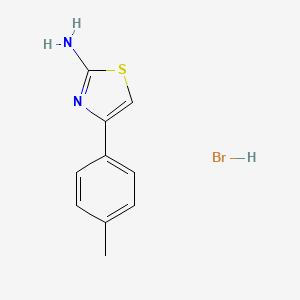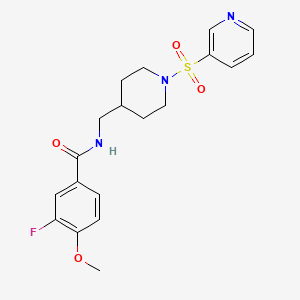![molecular formula C19H25N3O3 B2858359 Tert-butyl 4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxylate CAS No. 1422444-93-6](/img/structure/B2858359.png)
Tert-butyl 4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxylate is a compound that contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring with one oxygen and two nitrogen atoms . This compound belongs to the class of organic compounds known as piperidinecarboxylic acids, which are compounds containing a piperidine ring which bears a carboxylic acid group .
Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,4-oxadiazole ring, a phenyl group, a piperidine ring, and a tert-butyl group . The 1,2,4-oxadiazole ring is a bioisostere, meaning it can replace other groups in a molecule without significantly altering the overall properties of the molecule .Applications De Recherche Scientifique
Metabolism and Toxicokinetics
1. Metabolic Pathways and Biotransformation
The study of metabolic pathways and biotransformation of related compounds provides insights into how similar chemicals might be processed in biological systems. For example, the disposition and metabolism of novel compounds, such as orexin receptor antagonists, have been explored to understand their elimination and metabolite profiles in humans (Renzulli et al., 2011). Such studies are crucial for developing new therapeutic agents by elucidating their pharmacokinetic properties.
2. Toxicokinetics of Ethers as Fuel Oxygenates
Research on the toxicokinetics of ethers used as fuel oxygenates, such as methyl-tert.butyl ether (MTBE), ethyl-tert.butyl ether (ETBE), and tert.amyl-methyl ether (TAME), offers valuable data on the absorption, distribution, metabolism, and excretion (ADME) of similar compounds. These findings help assess the environmental and health impacts of chemical exposure, guiding safety regulations and toxicological evaluations (Dekant et al., 2001).
Environmental Health and Biomonitoring
3. Human Biomonitoring Studies
Human biomonitoring studies of synthetic phenolic antioxidants, including butylated hydroxytoluene (BHT), in urine samples provide a framework for assessing human exposure to chemicals. Such research identifies potential biomarkers of exposure and evaluates the health risks associated with chemical compounds found in consumer products (Wang & Kannan, 2019). This methodology could be applied to monitor exposure to "Tert-butyl 4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxylate" and related substances.
Applications in Drug Development
4. Drug Development and Pharmacokinetics
The research into the pharmacokinetics and biotransformation of therapeutic agents, such as terfenadine, highlights the importance of understanding the metabolic fate of drugs. This knowledge is essential for predicting drug interactions, optimizing dosing regimens, and enhancing therapeutic efficacy while minimizing adverse effects (Garteiz et al., 1982).
Orientations Futures
The 1,2,4-oxadiazole ring, which is present in this compound, has received considerable attention in the field of drug discovery due to its unique bioisosteric properties and wide spectrum of biological activities . The interest in the biological application of 1,2,4-oxadiazoles has doubled in the last fifteen years , indicating a promising future for the development of novel drugs based on this framework.
Propriétés
IUPAC Name |
tert-butyl 4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-19(2,3)24-18(23)22-11-9-14(10-12-22)13-16-20-17(21-25-16)15-7-5-4-6-8-15/h4-8,14H,9-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASSYEGFSJLAAAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)-2-(m-tolyl)ethanone](/img/structure/B2858276.png)

![1-([2,2'-Bifuran]-5-ylmethyl)-3-cyclopentylurea](/img/structure/B2858279.png)





![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2858291.png)




![N-(1-methoxypropan-2-yl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2858299.png)